2-{[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
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Overview
Description
2-{[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a molecular formula of C16H17F3N2O6. This compound is characterized by the presence of a nitro group, a trifluoroethoxy group, and a cyclohexanecarboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps:
Trifluoroethoxylation: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction.
Amidation: The aniline derivative is then reacted with cyclohexanecarboxylic acid to form the amide bond.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-{[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group and trifluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trifluoro-6-nitrophenylamine: Shares the trifluoroethoxy and nitro groups but lacks the cyclohexanecarboxylic acid moiety.
2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)phenyl]amino}acetic acid: Similar structure but with an acetic acid moiety instead of cyclohexanecarboxylic acid.
Uniqueness
The presence of both the cyclohexanecarboxylic acid moiety and the trifluoroethoxy group makes 2-{[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)ANILINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID unique
Properties
Molecular Formula |
C16H17F3N2O6 |
---|---|
Molecular Weight |
390.31 g/mol |
IUPAC Name |
2-[[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H17F3N2O6/c17-16(18,19)8-27-11-6-9(5-10(7-11)21(25)26)20-14(22)12-3-1-2-4-13(12)15(23)24/h5-7,12-13H,1-4,8H2,(H,20,22)(H,23,24) |
InChI Key |
IHKSVVIOCCZBMR-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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